molecular formula C14H24BFLiNO3 B595522 Lithium triisopropyl 2-(6-fluoropyridyl)borate CAS No. 1256364-28-9

Lithium triisopropyl 2-(6-fluoropyridyl)borate

Cat. No.: B595522
CAS No.: 1256364-28-9
M. Wt: 291.098
InChI Key: NYQSATBYBIKYSU-UHFFFAOYSA-N
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Description

Lithium triisopropyl 2-(6-fluoropyridyl)borate is a chemical compound with the molecular formula C14H24BFLiNO3. It is known for its unique structure, which includes a lithium ion coordinated to a borate group and a fluoropyridyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium triisopropyl 2-(6-fluoropyridyl)borate typically involves the reaction of triisopropyl borate with 2-(6-fluoropyridyl)lithium. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction. The reaction mixture is usually stirred at low temperatures to ensure the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

Lithium triisopropyl 2-(6-fluoropyridyl)borate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted pyridylborates, while oxidation reactions can produce boronic acids or esters .

Scientific Research Applications

Lithium triisopropyl 2-(6-fluoropyridyl)borate has several scientific research applications, including:

    Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.

    Materials Science: The compound is investigated for its potential use in the development of new materials, such as polymers and catalysts.

    Medicinal Chemistry: Researchers explore its use in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Biological Studies: It is used in the study of biological systems, particularly in the development of probes and imaging agents.

Mechanism of Action

The mechanism of action of lithium triisopropyl 2-(6-fluoropyridyl)borate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The lithium ion can coordinate with other molecules, facilitating the formation of new bonds. The fluoropyridyl group can participate in substitution reactions, while the borate group can undergo redox reactions. These interactions enable the compound to exert its effects in different chemical and biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Lithium triisopropyl 2-(6-fluoropyridyl)borate is unique due to the presence of both the triisopropyl borate and fluoropyridyl groups. This combination imparts distinct chemical properties, such as enhanced reactivity and stability, making it valuable in various research applications .

Properties

IUPAC Name

lithium;(6-fluoropyridin-2-yl)-tri(propan-2-yloxy)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24BFNO3.Li/c1-10(2)18-15(19-11(3)4,20-12(5)6)13-8-7-9-14(16)17-13;/h7-12H,1-6H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYQSATBYBIKYSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].[B-](C1=NC(=CC=C1)F)(OC(C)C)(OC(C)C)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24BFLiNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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